6-methyl-N-(pyridin-2-yl)pyrazin-2-amine
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Overview
Description
6-methyl-N-(pyridin-2-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyrazine ring substituted with a methyl group and a pyridin-2-yl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) and TGF-beta receptor type-1 . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.
Mode of Action
For instance, inhibition of CDK2 can halt cell cycle progression, while modulation of TGF-beta receptor activity can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential targets, it may influence cell cycle progression and various cellular processes mediated by tgf-beta signaling .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been synthesized via C–C bond cleavage promoted by I2 and TBHP
Cellular Effects
The cellular effects of this compound are also not fully known. It has been suggested that this compound may have potential effects on suppressing the production of collagen in vitro
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that this compound can form via C–C bond cleavage promoted by I2 and TBHP
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-2-yl)pyrazin-2-amine typically involves the reaction of 2-aminopyridine with 6-methylpyrazine-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrazin-2-amine: Similar structure but lacks the methyl group.
6-methyl-N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with the pyridinyl group at a different position.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Contains a quinazoline ring instead of a pyrazine ring.
Uniqueness
6-methyl-N-(pyridin-2-yl)pyrazin-2-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group on the pyrazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-6-11-7-10(13-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCFWCKRVUKCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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